7-Methyl-7-octenoic acid

Übersicht

Beschreibung

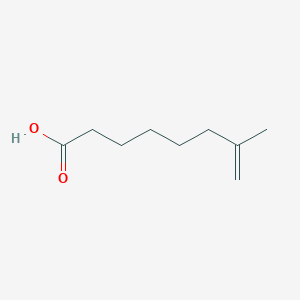

7-Methyl-7-octenoic acid is an organic compound with the molecular formula C9H16O2 It is a branched-chain unsaturated fatty acid characterized by the presence of a methyl group at the seventh carbon and a double bond between the seventh and eighth carbons

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 7-Methyl-7-octenoic acid can be synthesized through several methods. One common approach involves the hydroformylation of 6-methyl-1-heptene, followed by oxidation to yield the desired acid. Another method includes the alkylation of 6-methyl-1-heptene with a suitable alkyl halide, followed by oxidation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroformylation processes, where catalysts such as rhodium complexes are used to facilitate the reaction. The subsequent oxidation step is often carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various products, including aldehydes and ketones.

Reduction: Reduction of this compound can yield saturated fatty acids.

Substitution: The double bond in this compound allows for substitution reactions, where halogens or other groups can be added.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens like bromine or chlorine in the presence of light or a catalyst.

Major Products Formed:

Oxidation: Aldehydes, ketones.

Reduction: Saturated fatty acids.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Precursor in Organic Synthesis : 7-Methyl-7-octenoic acid serves as a precursor for synthesizing more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including oxidation and substitution processes. It can be transformed into derivatives that are crucial for further chemical explorations.

Biology

- Metabolic Pathways : Research indicates that this compound may play a role in specific metabolic pathways. It has been studied as a potential biomarker in biological systems, contributing to the understanding of metabolic processes and their implications on health.

Medicine

- Therapeutic Properties : Investigations into the medicinal properties of this compound have revealed promising anti-inflammatory and antimicrobial effects. In vitro studies suggest that it can induce apoptosis in cancer cells, specifically in MDA-MB-231 breast cancer cell lines, highlighting its potential as an anticancer agent . The compound's mechanism involves cell cycle arrest and modulation of apoptosis-related proteins, making it a candidate for further therapeutic development.

Industry

- Specialty Chemicals Production : In industrial applications, this compound is utilized as an intermediate in synthesizing specialty chemicals, fragrances, and flavors. Its unique chemical properties allow it to be integrated into various formulations that require specific olfactory characteristics.

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of this compound demonstrated its ability to induce apoptosis in MDA-MB-231 cells. The research involved treating these cells with varying concentrations of the compound, leading to significant decreases in cell viability and alterations in cell cycle distribution. Key findings included:

- Cell Cycle Arrest : The treatment resulted in an accumulation of cells in the G2/M phase, indicating effective disruption of the cell cycle.

- Apoptotic Markers : Increased expression of pro-apoptotic markers (e.g., cleaved caspase 3) was observed, while anti-apoptotic markers (e.g., Bcl-2) were downregulated .

Case Study 2: Chemical Reactions on Surfaces

Research examining the adsorption and reaction pathways of this compound on copper substrates revealed insights into its behavior under ultrahigh vacuum conditions. The study utilized scanning tunneling microscopy to observe how this compound interacts with metal surfaces, contributing to the understanding of its reactivity and potential applications in catalysis .

Wirkmechanismus

The mechanism of action of 7-Methyl-7-octenoic acid involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, influencing cellular signaling pathways. The double bond and methyl group in its structure allow it to participate in specific biochemical reactions, affecting enzyme activity and gene expression.

Vergleich Mit ähnlichen Verbindungen

7-Octenoic acid: Similar structure but lacks the methyl group at the seventh carbon.

7-Methyloctanoic acid: Saturated version of 7-Methyl-7-octenoic acid.

6-Methyl-7-octenoic acid: Methyl group located at the sixth carbon instead of the seventh.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of both a double bond and a methyl group at the seventh carbon makes it particularly interesting for various chemical reactions and applications.

Biologische Aktivität

7-Methyl-7-octenoic acid (C9H16O2) is a branched-chain unsaturated fatty acid that has garnered attention for its potential biological activities. This compound, with a molecular weight of 156.23 g/mol and a CAS number of 5212-71-5, is primarily studied for its applications in the fields of biochemistry and pharmacology. Its unique structure allows it to participate in various biological processes, which are explored in this article.

- Molecular Formula : C9H16O2

- Molecular Weight : 156.23 g/mol

- CAS Number : 5212-71-5

- Density : 0.925 g/mL at 25 °C

- Refractive Index : 1.442

- pH : 4

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a signaling molecule and its potential therapeutic effects. Research indicates that it may exhibit antimicrobial, anti-inflammatory, and antioxidant properties.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various pathogens. For instance, it has been reported to inhibit the growth of certain bacteria and fungi, making it a candidate for natural preservatives in food and cosmetic products.

| Pathogen Tested | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

Anti-inflammatory Effects

Research has indicated that this compound may modulate inflammatory responses. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in immune cells, which could be beneficial in treating inflammatory diseases.

Antioxidant Properties

This compound has been evaluated for its antioxidant capacity. It has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor.

Case Studies

-

Case Study on Antimicrobial Efficacy

A study conducted by researchers at a university microbiology department tested the efficacy of this compound against foodborne pathogens. The compound showed promising results, especially against Salmonella spp., with an inhibition concentration (MIC) of 0.5 mg/mL. -

Inflammation Model in Mice

In an animal model of inflammation, mice treated with this compound exhibited reduced swelling and lower levels of inflammatory markers compared to the control group. The results suggest potential therapeutic applications in managing conditions like arthritis.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with cell membrane components or modulate signaling pathways involved in inflammation and microbial defense.

Analyse Chemischer Reaktionen

Thermal Decomposition Pathways

The compound undergoes thermal degradation primarily via decarboxylation and dehydration. Key findings include:

-

Decarboxylation : At elevated temperatures (~550–800 K), the carboxylic acid group releases CO₂, forming 7-methyl-1,6-heptadiene (C₈H₁₄) as a primary product .

-

Dehydration : Competing pathways yield hexylketene (C₇H₁₂O) through β-scission of the aliphatic chain .

| Reaction Type | Temperature Range | Major Products | Byproducts |

|---|---|---|---|

| Decarboxylation | 550–800 K | CO₂, 7-methyl-1,6-heptadiene | H₂, CH₄ |

| Dehydration | 600–750 K | Hexylketene | H₂O, CO |

Surface-Mediated Tribochemical Reactions

Under mechanical stress (e.g., friction at solid interfaces), 7-methyl-7-octenoic acid adsorbed on copper exhibits:

-

Binding Configuration : Adsorbs as a carboxylate (η²-7-methyloct-7-enoate) with the hydrocarbon chain oriented parallel to the surface at low coverage, transitioning to a vertical self-assembled monolayer at higher coverage .

-

Decomposition Mechanism :

Esterification and Functionalization

The carboxylic acid group participates in esterification reactions:

-

Methyl Ester Synthesis : Reacts with methanol under acid catalysis to form methyl 7-methyl-7-octenoate (C₁₀H₁₈O₂) .

Hydrogenation of the Double Bond

The methyl-substituted double bond undergoes catalytic hydrogenation:

-

Catalyst : Pd/C or PtO₂ in ethanol.

-

Product : 7-Methyloctanoic acid (C₉H₁₈O₂).

-

Selectivity : >95% for saturated product under 1 atm H₂.

Polymerization and Radical Pathways

Under pyrolysis or radical initiation:

-

Radical Chain Reactions : β-scission of the aliphatic chain generates smaller alkenes (e.g., propene, 1-pentene) and carboxyalkyl radicals .

-

Crosslinking : Surface-bound carboxylates on copper form carbonaceous deposits above 700 K, likely via radical recombination .

Comparative Reactivity with Structural Analogs

Eigenschaften

IUPAC Name |

7-methyloct-7-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-8(2)6-4-3-5-7-9(10)11/h1,3-7H2,2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZICJALHORLPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.